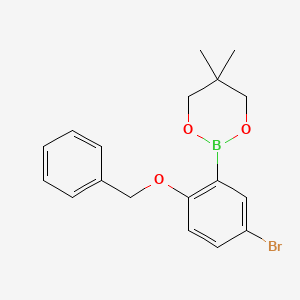

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronate ester characterized by a six-membered 1,3,2-dioxaborinane ring system. Key structural features include:

- A 5-bromo substituent on the aromatic ring, which enhances electrophilicity for cross-coupling reactions.

- A benzyloxy group at the 2-position of the phenyl ring, providing steric bulk and influencing electronic properties.

- 5,5-dimethyl groups on the dioxaborinane ring, stabilizing the boron center through steric protection .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging its bromo and boronate functionalities .

Properties

IUPAC Name |

2-(5-bromo-2-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BBrO3/c1-18(2)12-22-19(23-13-18)16-10-15(20)8-9-17(16)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSMOISSLIHEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Bromo-Benzyloxy Aromatic Precursors

The preparation begins with the synthesis of 2-benzyloxy-5-bromophenol or its derivatives. Alkylation of bromophenols with benzyl bromide under basic conditions introduces the benzyloxy group. For example, 2-hydroxy-5-bromobenzonitrile reacts with benzyl bromide in acetonitrile using K₂CO₃ and Cs₂CO₃ as bases, yielding 2-benzyloxy-5-bromobenzonitrile with ≥84% efficiency.

Miyaura Borylation Reaction

The bromo intermediate undergoes Pd-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Key conditions include:

-

Catalyst : Pd(dba)₂ (bis(dibenzylideneacetone)palladium)

-

Ligand : Tricyclohexylphosphine (PCy₃)

-

Base : Potassium acetate (KOAc)

For 2-benzyloxy-5-bromophenyl derivatives, this method produces boronic esters in 66–78% yield. The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.

Table 1: Representative Borylation Conditions and Yields

| Substrate | Catalyst System | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Benzyloxy-5-bromophenol | Pd(dba)₂/PCy₃/KOAc | 100°C | 12 h | 78% |

| 4-Benzyloxy-2-bromonitrile | Pd(dba)₂/PCy₃/KOAc | 80°C | 8 h | 66% |

Acid-Catalyzed Esterification with Diols

Use of Tetrahydroxydiboron (B₂(OH)₄)

An alternative route employs B₂(OH)₄ as a boronate source. Reaction with 2,2-dimethyl-1,3-propanediol in the presence of acetyl chloride yields the dioxaborinane ring. This method is advantageous for its simplicity and bench stability:

Optimization Considerations

-

Solvent : Methyl-tert-butyl ether (MTBE) minimizes side reactions.

-

Catalyst Loading : 5 mol% acetyl chloride ensures rapid esterification (<30 min).

Functionalization of Boronic Acid Intermediates

Boronic Acid Synthesis

Hydrolysis of 2-(2-benzyloxy-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane precursors under acidic conditions generates boronic acids, which are reconverted to esters via diol condensation. For instance, treatment with HCl in Et₂O followed by sublimation isolates the boronic acid, which reacts with 2,2-dimethyl-1,3-propanediol to reform the ester.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Cost and Accessibility

-

B₂pin₂ is commercially available but costly (~$200/g), whereas B₂(OH)₄ is cheaper (~$50/g) but requires anhydrous handling.

Recent Advancements and Modifications

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Benzoquinone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom and functional groups. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The benzyloxy and bromophenyl groups contribute to the compound’s binding affinity and specificity, enabling it to target specific pathways and processes within cells.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally related boronate esters:

Key Observations:

- 11B NMR Shifts : The target compound’s boron center is expected to resonate near δ 26.5 ppm, consistent with dioxaborinane derivatives (δ 26.4–26.9) . Electron-withdrawing groups (e.g., bromo) slightly deshield boron, while electron-donating groups (e.g., benzyloxy) may counteract this effect.

- However, it enhances stability during storage .

- Ring Size : The six-membered dioxaborinane ring (target compound) offers greater conformational flexibility than five-membered dioxaborolanes (e.g., ), influencing solubility and reaction kinetics .

Research Findings and Data

Spectroscopic Data Comparison

Biological Activity

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has attracted attention due to its unique structural properties and potential biological applications. This compound is characterized by the presence of a dioxaborinane ring integrated with benzyloxy and bromophenyl groups, which may influence its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C18H20BBrO3

- Molecular Weight : 375.0646 g/mol

- CAS Number : 2096995-24-1

The biological activity of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is primarily attributed to its ability to interact with biological macromolecules through the boron atom and functional groups. The boron atom can form reversible covalent bonds with enzymes and receptors, modulating their activity. The benzyloxy and bromophenyl groups enhance the compound's binding affinity and specificity towards various molecular targets.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly employed to evaluate this activity.

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 32 | 64 |

| Compound B | S. aureus | 16 | 32 |

| Compound C | B. subtilis | 8 | 16 |

Note: Values are hypothetical for illustrative purposes.

Anticancer Activity

The potential of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in cancer therapy has been explored through its application in boron neutron capture therapy (BNCT). This method utilizes boron-containing compounds to selectively target tumor cells while sparing healthy tissues. Preliminary studies suggest that this compound may enhance the efficacy of BNCT by improving boron delivery to cancerous tissues.

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial properties of various boron-containing compounds against E. coli and S. aureus. Results indicated that compounds with similar structures to 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane showed promising antibacterial effects with low MIC values compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in specific cancer types through the modulation of signaling pathways related to cell survival and proliferation . The findings suggest a mechanism involving the interaction with cellular receptors influenced by the compound's unique structure.

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use , , and NMR to confirm the presence of the benzyloxy group, bromophenyl moiety, and boronate ester. For example, the methyl groups on the dioxaborinane ring typically appear as singlets in NMR (~1.0 ppm), while aromatic protons resonate between 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak ([M+H]) and isotopic pattern consistent with bromine (1:1 ratio for /) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Basic: What synthetic strategies optimize the yield of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

Answer:

- Borylation of Halogenated Precursors : React 2-(benzyloxy)-5-bromophenyl bromide with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) under inert atmosphere. Use anhydrous THF or dioxane as solvent and maintain temperatures between 60–80°C for 12–24 hours .

- Protection/Deprotection Steps : Protect hydroxyl groups with benzyl ethers prior to borylation to prevent side reactions. Deprotection via hydrogenolysis (H, Pd/C) may be required in downstream applications .

- Workup and Purification : Extract the product using ethyl acetate/water, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronate ester .

Advanced: How can discrepancies between experimental and computational NMR data for this compound be resolved?

Answer:

- Solvent and Tautomer Effects : Simulate NMR spectra using density functional theory (DFT) with solvent corrections (e.g., PCM model for THF or CDCl). Compare computed chemical shifts with experimental data to identify potential tautomers or conformational isomers .

- Dynamic Effects : Variable-temperature NMR can reveal fluxional behavior in the dioxaborinane ring or benzyloxy group rotation, which may explain splitting patterns .

- X-ray Crystallography : Resolve absolute configuration and bond lengths via single-crystal X-ray diffraction (e.g., using SHELXL for refinement), which provides definitive structural validation .

Advanced: What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

- Boronate Ester Activation : The electron-deficient boron center undergoes transmetallation with palladium catalysts. The 5,5-dimethyl groups on the dioxaborinane stabilize the boron atom, enhancing its electrophilicity .

- Steric and Electronic Effects : The bromine substituent directs coupling to specific positions, while the benzyloxy group may hinder catalyst access, requiring optimized ligands (e.g., SPhos or XPhos) to improve turnover .

- Reaction Monitoring : Use NMR to track boronate ester consumption and identify intermediates (e.g., boronic acid formation under basic conditions) .

Basic: How does the benzyloxy group influence the compound’s stability under varying storage conditions?

Answer:

- Hydrolytic Stability : The benzyloxy group provides steric protection to the boronate ester, reducing hydrolysis. Store the compound under anhydrous conditions (e.g., sealed with molecular sieves) at –20°C to prevent degradation .

- Oxidative Stability : Avoid exposure to strong oxidizers (e.g., peroxides) and light, which can cleave the benzyl ether or oxidize the boronate ester to boronic acid .

Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?

Answer:

- Sequential Protection : Temporarily mask reactive sites (e.g., bromine) using trimethylsilyl groups before introducing the boronate ester .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (e.g., P(t-Bu)) to suppress homocoupling or protodeboronation .

- In Situ Quenching : Add pinacol or ethylene glycol to scavenge excess boronate esters post-reaction, minimizing unwanted byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.